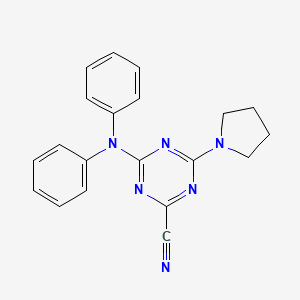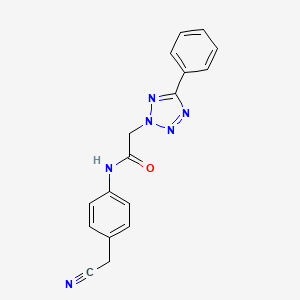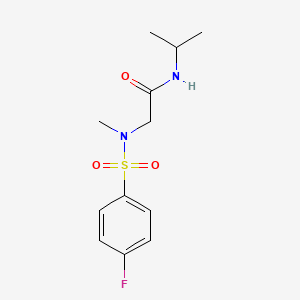
2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom and a sulfonamide group in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide typically involves the following steps:
N-Methylation: The starting material, 4-fluorobenzenesulfonamide, is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The N-methylated product is then acylated with isopropyl chloroacetate in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The presence of the sulfonamide group suggests it could mimic para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Fluorobenzene derivatives: Compounds with similar fluorine substitution on the benzene ring.
N-Methylacetamides: Compounds with similar N-methyl and acetamide groups.
Uniqueness
2-(N-Methyl4-fluorobenzenesulfonamido)-N-(propan-2-YL)acetamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in simpler analogs.
Properties
Molecular Formula |
C12H17FN2O3S |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17FN2O3S/c1-9(2)14-12(16)8-15(3)19(17,18)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
PVSHSIGUJMRIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11503815.png)
![3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11503821.png)
![3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile](/img/structure/B11503837.png)
amino]phenyl thiocyanate](/img/structure/B11503839.png)
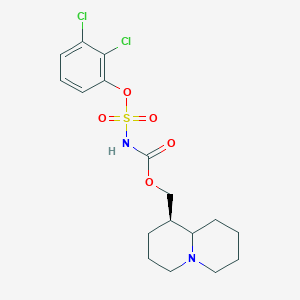
![3-benzyl-7-(dipropylamino)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11503846.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate](/img/structure/B11503850.png)
![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol](/img/structure/B11503857.png)
![7-Benzyl-3-pyridin-4-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11503858.png)
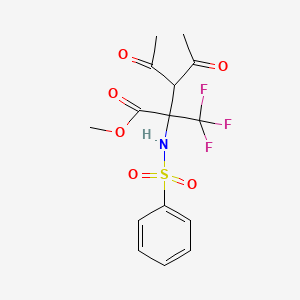
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B11503865.png)
![N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide](/img/structure/B11503869.png)
